3,4-Dichloro-5,6-difluoropyridazine
Description
3,4-Dichloro-5,6-difluoropyridazine is a halogenated pyridazine derivative featuring chlorine and fluorine substituents at positions 3,4 and 5,6, respectively. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique electronic and steric properties to this compound.
Properties
IUPAC Name |
3,4-dichloro-5,6-difluoropyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F2N2/c5-1-2(7)4(8)10-9-3(1)6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUAOSXWVVPUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516865 | |
| Record name | 3,4-Dichloro-5,6-difluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88692-17-5 | |
| Record name | 3,4-Dichloro-5,6-difluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,6-difluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of pyridazine with chlorine and fluorine sources under controlled conditions. For example, the reaction of 3,4-dichloropyridazine with fluorine gas or a fluorinating agent such as potassium fluoride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5,6-difluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridazine derivatives, while oxidation can produce pyridazine N-oxides .
Scientific Research Applications
3,4-Dichloro-5,6-difluoropyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5,6-difluoropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2,4-Dichloro-5,6-dimethylpyrimidine
Structural Differences :
- Heterocycle : Pyrimidine (nitrogens at positions 1 and 3) vs. pyridazine (nitrogens at positions 1 and 2).
- Substituents : Chlorine at positions 2 and 4; methyl groups at 5 and 6 vs. chlorine at 3 and 4; fluorine at 5 and 4.
Key Comparisons :
Electronic Effects: Methyl groups in 2,4-Dichloro-5,6-dimethylpyrimidine donate electrons via hyperconjugation, increasing lipophilicity and steric bulk.
Reactivity :
- Pyridazine’s adjacent nitrogens create ring strain, making it more reactive toward nucleophilic substitution compared to pyrimidine derivatives .
- Chlorine at positions 3 and 4 in the target compound may direct electrophilic attacks to specific ring positions, unlike the 2,4-dichloro configuration in pyrimidine analogs.
Applications: 2,4-Dichloro-5,6-dimethylpyrimidine is primarily used in agrochemical synthesis (e.g., herbicides) due to its stability and lipophilic character .
Data Table :
| Property | 3,4-Dichloro-5,6-difluoropyridazine | 2,4-Dichloro-5,6-dimethylpyrimidine |
|---|---|---|
| Heterocycle | Pyridazine | Pyrimidine |
| Substituents | Cl (3,4), F (5,6) | Cl (2,4), CH₃ (5,6) |
| Predicted Reactivity | High (ring strain, EWG effects) | Moderate (steric hindrance) |
| Primary Applications | Pharmaceuticals, agrochemicals | Agrochemicals |
4,4-Dichloro-5,5-diethyldihydropyrimidine
Structural Differences :
- Reduced dihydropyrimidine ring vs. aromatic pyridazine.
- Ethyl groups at positions 5 and 5 vs. fluorine substituents.
Key Comparisons :
Stability :
- The dihydropyrimidine structure in 4,4-Dichloro-5,5-diethyldihydropyrimidine is less aromatic and more prone to oxidation compared to the fully conjugated pyridazine system .
Synthetic Utility :
- Ethyl groups in the dihydropyrimidine derivative may facilitate further alkylation reactions, while fluorine in the target compound could enable fluorination-based coupling reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
